3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-10-7-11(2)15(12(3)8-10)17-21-22-18(24-17)20-16(23)13-5-4-6-14(19)9-13/h4-9H,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVPBTZOFONJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method includes the reaction of 2,4,6-trimethylaniline with carbon disulfide and hydrazine to form the thiadiazole ring. Subsequent chlorination and benzamide formation steps are then carried out to complete the synthesis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides or thiadiazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Spectral Signatures
The target compound’s spectral data can be compared to derivatives with varying substituents on the benzamide and thiadiazole moieties (Table 1):
*Predicted based on analogues; †Calculated molecular weight; ‡Observed in .
Key Observations :
- The chloro substituent at the benzamide’s meta position (as in 4b) induces downfield shifts in aromatic protons (δ 7.8–8.6 ppm) compared to para-chloro (4c, δ 7.5–8.3 ppm) due to electronic effects .
- Trimethylphenyl on the thiadiazole introduces distinct methyl proton signals (δ ~2.3 ppm) absent in pyridinyl or dichlorophenyl analogues, highlighting its steric bulk .
- Methoxy groups (e.g., 4g) show characteristic δ 3.9 ppm singlets and reduced C=O stretching frequencies (~1680 cm⁻¹) due to electron-donating effects .
Anticancer and Enzyme Inhibition
Substituents significantly modulate biological activity (Table 2):
Key Findings :
- Bromo substitution (e.g., 2-bromo analogue) enhances antitumor efficacy, achieving 100% mortality protection at 60 mg/kg, likely due to increased lipophilicity and target binding .
- The trimethylphenyl group in the target compound may improve membrane permeability compared to pyridinyl (4b) or dichlorophenyl () analogues, though specific activity data are pending.
- Nitro and methoxy groups on benzamide reduce potency (higher IC₅₀) compared to chloro-substituted derivatives, suggesting electron-withdrawing groups (e.g., Cl) are favorable for enzyme inhibition .
Molecular Interactions
- Chloro substituents enhance dipole interactions in enzyme active sites, as seen in DHFR inhibitors (ΔG = −9.0 kcal/mol for dichloro derivatives) .
Biological Activity
3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring which is crucial for its biological activity. The presence of a chlorine atom and a trimethylphenyl group enhances its lipophilicity and potentially its interaction with biological targets.
Biological Activity Overview
Thiadiazole derivatives have been extensively studied for various biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiviral
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism often involves the induction of apoptosis through pathways that increase p53 expression and activate caspase-3 cleavage .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 0.65 | Apoptosis induction |
| Similar Thiadiazole Derivative | MEL-8 | 2.41 | Apoptosis induction |
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms typically involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of thiadiazoles can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Compounds induce programmed cell death through mitochondrial pathways.
- Interaction with DNA : Some derivatives bind to DNA or inhibit topoisomerases, leading to cell cycle arrest.
Case Studies
Several case studies have highlighted the efficacy of thiadiazoles in clinical settings:
- Case Study 1 : A study involving a series of thiadiazole derivatives showed promising results in reducing tumor size in xenograft models when administered at specific dosages.
- Case Study 2 : In vitro studies demonstrated that a derivative induced significant apoptosis in resistant cancer cell lines compared to standard chemotherapy agents.
Q & A
Q. What are the standard synthetic routes for 3-chloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are intermediates characterized?
Methodological Answer: The compound is typically synthesized via cyclization reactions. A common approach involves reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile to form an intermediate, which undergoes cyclization to yield the 1,3,4-thiadiazole core . For derivatives, functionalization at the 5-position of the thiadiazole ring is achieved using reagents like ethyl cyanoacetate under catalytic triethylamine . Microwave-assisted synthesis offers a faster alternative, reducing reaction times from 15–18 hours (conventional) to 15–20 minutes by using aromatic aldehydes and glacial acetic acid under solvent-free conditions . Key Characterization Methods:
- IR/NMR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : Validates molecular ion peaks .
Q. How is the purity and structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths and angles (e.g., C–C bonds at 1.38–1.48 Å) and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- High-performance liquid chromatography (HPLC) : Quantifies purity (>95%) .
- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
Methodological Answer:
- Anticancer activity : Assessed via MTT assays using cancer cell lines (e.g., non-small lung carcinoma), with IC₅₀ values calculated from dose-response curves .
- Enzyme inhibition : Lipoxygenase (LOX) inhibition assays measure IC₅₀ using linoleic acid as a substrate .
- Apoptosis induction : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate the compound’s structure and intermolecular interactions?
Methodological Answer:
- SHELX refinement : SHELXL refines atomic coordinates against high-resolution data (e.g., R factor < 0.05) and models hydrogen bonds (e.g., N–H⋯O/F interactions) .
- Twinned data handling : SHELXL accommodates twinning via BASF parameter adjustments .
- Hydrogen-bond analysis : SHELXPRO visualizes packing diagrams (e.g., centrosymmetric dimers via N–H⋯N bonds) .
Q. What strategies optimize reaction yields in microwave-assisted synthesis?
Methodological Answer:
- Catalyst selection : Glacial acetic acid enhances Schiff base formation under microwave irradiation .
- Solvent-free conditions : Minimize side reactions and improve yields (>80%) .
- Temperature control : Dynamic microwave power adjustment prevents decomposition .
Q. How can researchers resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Pathway-specific assays : Use kinase profiling (e.g., AKT vs. ERK pathways) to isolate mechanisms .
- Dose-response normalization : Account for cell line variability (e.g., A549 vs. HeLa) by reporting IC₅₀ relative to positive controls .
- Statistical validation : Apply ANOVA with post-hoc tests (p < 0.05) to confirm reproducibility .
Q. How is molecular docking employed to predict target binding and mode of action?
Methodological Answer:
- Target selection : Prioritize enzymes like 15-lipoxygenase (15-LOX) or PFOR based on structural homology .
- Docking software : AutoDock Vina scores binding affinities (ΔG < −7 kcal/mol) and identifies key interactions (e.g., π-π stacking with thiadiazole) .
- Validation : Compare docking poses with crystallographic data (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
